3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Overview
Description
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol This compound is characterized by a pyrrolo[1,2-B]pyrazole core structure, which is a fused bicyclic system containing both pyrrole and pyrazole rings
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.
Mode of Action
It is synthesized from 3-amino-4-bromopyridine through a reaction that generates a pyrrolopyrazole structure . This structure is then further modified by introducing a 2,3-dihydro group .
Biochemical Pathways
Given the broad range of activities exhibited by similar compounds , it is likely that multiple pathways are affected.
Pharmacokinetics
The compound is a solid at room temperature , suggesting that it may be administered orally. Its bioavailability would depend on factors such as its solubility, stability in the gastrointestinal tract, and ability to cross biological membranes.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole may be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . It may also cause irritation to the skin, eyes, and respiratory tract , suggesting that appropriate protective measures should be taken when handling it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can be achieved through several steps starting from 3-amino-4-bromopyridine . The general synthetic route involves:
Formation of Pyrrolo[1,2-B]pyrazole Core: The initial step involves the reaction of 3-amino-4-bromopyridine with suitable reagents to form the pyrrolo[1,2-B]pyrazole core structure.
Introduction of 2,3-Dihydro Group:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Cyclization: Reagents such as bases (e.g., Cs2CO3) and solvents like DMSO are used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[1,2-B]pyrazole derivatives, while cyclization can result in more complex bicyclic or tricyclic compounds.
Scientific Research Applications
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5,6,7-tetrahydro-1H-indazole: Similar in structure but with a different ring system.
3-Bromo-1H-pyrrolo[2,3-B]pyridine: Another brominated pyrrolo compound with a different nitrogen arrangement.
Uniqueness
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is unique due to its specific fused ring system and the presence of a bromine atom, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to inhibit specific enzymes and its applications in various fields further highlight its uniqueness .
Properties
IUPAC Name |
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSBGAOXZIHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252219 | |
Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174790-35-3 | |
Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174790-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.